[4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with an adamantyl-piperazine moiety, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is usually achieved through a cyclization reaction involving a pyrazole derivative and a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the Adamantyl-Piperazine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents like KMnO₄ or H₂O₂ can be used under mild conditions.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development .
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, owing to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure and have similar biological activities.
Adamantyl-Piperazine Derivatives: These compounds feature the adamantyl-piperazine moiety and are known for their pharmacological properties.
Uniqueness
What sets [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE apart is its combination of the pyrazolo[1,5-a]pyrimidine core with the adamantyl-piperazine moiety. This unique structure enhances its biological activity and makes it a promising candidate for various applications .
Properties
Molecular Formula |
C29H33F2N5O2 |
---|---|
Molecular Weight |
521.6g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C29H33F2N5O2/c1-38-22-4-2-19(3-5-22)24-15-25(27(30)31)36-28(33-24)23(16-32-36)29(37)35-8-6-34(7-9-35)26-20-11-17-10-18(13-20)14-21(26)12-17/h2-5,15-18,20-21,26-27H,6-14H2,1H3 |
InChI Key |
NBFXLNKWDSGANU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.